molecular formula C11H14ClNO2 B1325514 Pentyl 2-chloroisonicotinate CAS No. 898784-88-8

Pentyl 2-chloroisonicotinate

Cat. No.: B1325514
CAS No.: 898784-88-8
M. Wt: 227.69 g/mol
InChI Key: NYNRUQDYRYVLHZ-UHFFFAOYSA-N
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Description

Pentyl 2-chloroisonicotinate is an organic compound with the molecular formula C₁₁H₁₄ClNO₂. It is a derivative of isonicotinic acid, where the hydrogen atom in the carboxyl group is replaced by a pentyl group, and a chlorine atom is attached to the second position of the pyridine ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-chloroisonicotinate typically involves the esterification of 2-chloroisonicotinic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-chloroisonicotinate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloroisonicotinic acid and pentanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products Formed

    Nucleophilic substitution: The major products are substituted isonicotinates.

    Hydrolysis: The major products are 2-chloroisonicotinic acid and pentanol.

    Oxidation: The major products are oxidized derivatives of the original compound.

Scientific Research Applications

Pentyl 2-chloroisonicotinate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pentyl 2-chloroisonicotinate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloroisonicotinate
  • Ethyl 2-chloroisonicotinate
  • Propyl 2-chloroisonicotinate

Uniqueness

Pentyl 2-chloroisonicotinate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its shorter-chain analogs and can lead to different applications and properties.

Properties

IUPAC Name

pentyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-3-4-7-15-11(14)9-5-6-13-10(12)8-9/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNRUQDYRYVLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642145
Record name Pentyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-88-8
Record name Pentyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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